5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with the molecular formula C10H7ClO2 It is a derivative of indene, featuring a chlorine atom at the 5-position, a carbonyl group at the 1-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves multiple steps:
Oxidation Reaction: Starting from an indene derivative, an oxidation reaction is performed to introduce the carbonyl group.
Isomerization: The resulting compound undergoes isomerization under basic conditions to form the indene ring structure.
Chlorination: The indene ring is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products
Oxidation: 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 5-Chloro-1-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester: Similar structure but with a hydroxy and ester group.
5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H7ClO2 |
---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
6-chloro-3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(9)13/h1-2,4-5,7H,3H2 |
InChI Key |
JTZVSLMCRXHHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.